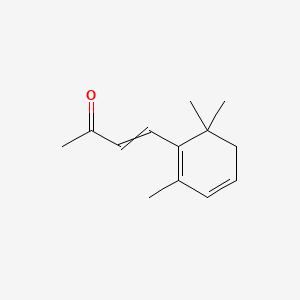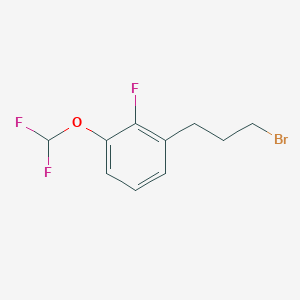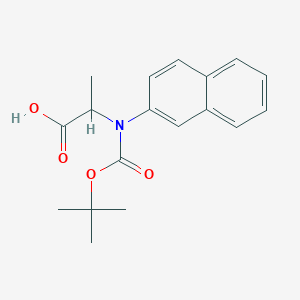
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C10H10I2O3 It is characterized by the presence of two iodine atoms, a hydroxy group, and a methyl ester group attached to a phenylpropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting diiodinated product is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.
Reduction: 3-(4-hydroxy-3,5-diiodophenyl)propanol.
Substitution: 3-(4-hydroxy-3,5-diazidophenyl)propanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of iodine metabolism.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar backbone but with methoxy and hydroxy groups instead of iodine atoms.
Uniqueness
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to the presence of two iodine atoms, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H10I2O3 |
|---|---|
Peso molecular |
431.99 g/mol |
Nombre IUPAC |
methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate |
InChI |
InChI=1S/C10H10I2O3/c1-15-9(13)3-2-6-4-7(11)10(14)8(12)5-6/h4-5,14H,2-3H2,1H3 |
Clave InChI |
BXZPNPFYZNUUMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC(=C(C(=C1)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


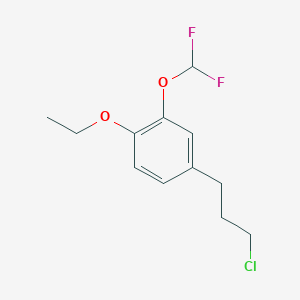
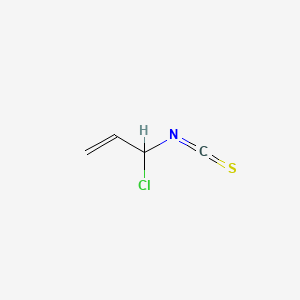
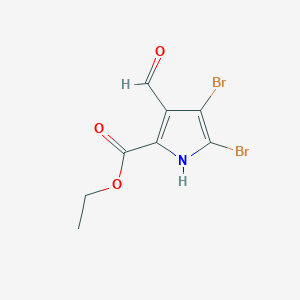
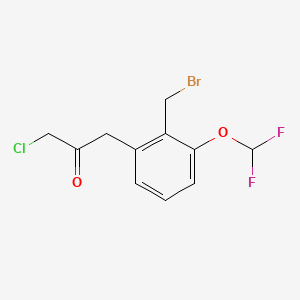
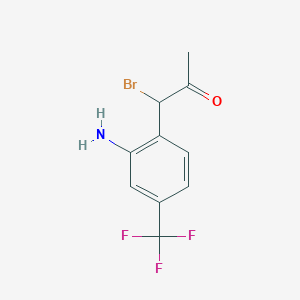
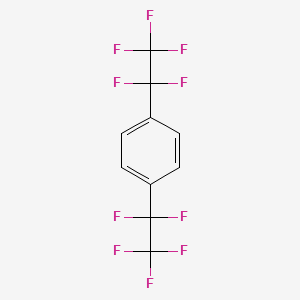
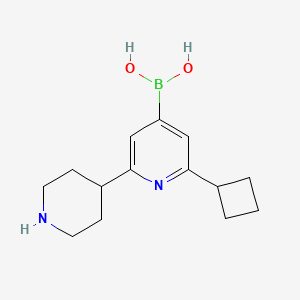
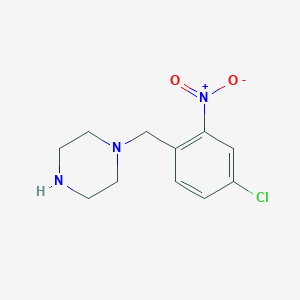
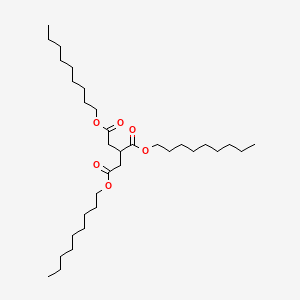
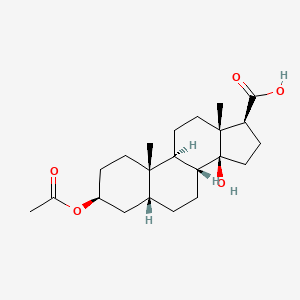
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)
